butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Description
Butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol is the succinate salt of desvenlafaxine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily for major depressive disorder (MDD). The compound’s IUPAC name reflects its structure: a phenol derivative substituted with a dimethylaminoethyl group and a hydroxycyclohexyl moiety, combined with butanedioic acid (succinic acid) to form a stable salt .
- Molecular Formula: C₁₆H₂₅NO₂·C₄H₆O₄ (anhydrous) or C₁₆H₂₅NO₂·C₄H₆O₄·H₂O (monohydrate) .
- Molecular Weight: 381.47 g/mol (anhydrous) or 399.48 g/mol (monohydrate) .
- Pharmacological Class: SNRI, enhancing synaptic concentrations of serotonin (5-HT) and norepinephrine (NE) by inhibiting their reuptake .
Desvenlafaxine is the major active metabolite of venlafaxine, approved by the USFDA in 2009 for MDD . Its extended-release formulation (50–100 mg/day) minimizes early-treatment side effects like agitation, often mitigated by co-administration with benzodiazepines .
Properties
IUPAC Name |
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUUBRMVQCKYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044359 | |
| Record name | O-Desmethylvenlafaxine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448904-47-0 | |
| Record name | Desvenlafaxine succinate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448904470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethylvenlafaxine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESVENLAFAXINE SUCCINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9E1T0BI90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol typically involves multiple steps. One common method includes the reaction of a dimethylamino compound with a hydroxycyclohexyl derivative under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of advanced technologies and equipment ensures high yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Antidepressant Activity
O-desmethylvenlafaxine is primarily known for its use as an antidepressant. It acts by inhibiting the reuptake of serotonin and norepinephrine, enhancing their availability in the synaptic cleft. This mechanism is crucial for alleviating symptoms of major depressive disorder and generalized anxiety disorder. Clinical studies have demonstrated its efficacy compared to other SNRIs, showing a favorable side effect profile and improved patient adherence due to once-daily dosing regimens .
Neurological Implications
Research indicates that compounds with similar structures exhibit potential neuroprotective effects. Studies have shown that butanedioic acid derivatives can inhibit acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme leads to increased levels of acetylcholine, supporting cognitive function .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical targets in Alzheimer's disease therapy. In vitro assays demonstrated significant inhibitory activity at low concentrations (IC50 values), indicating strong therapeutic potential .
Anti-Proliferative Properties
In addition to its neurological applications, derivatives of butanedioic acid have been investigated for anti-cancer properties. Some studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Mechanism of Action
The mechanism of action of butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with neurotransmitter receptors, while the hydroxycyclohexyl group could influence cellular signaling pathways. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacological research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Desvenlafaxine succinate belongs to the SNRI class, which includes duloxetine hydrochloride, levomilnacipran, and venlafaxine hydrochloride. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison of SNRIs
Key Differences
Structural Modifications :
- Desvenlafaxine lacks the methoxy group present in venlafaxine, enhancing its metabolic stability and reducing reliance on CYP2D6 .
- Duloxetine incorporates a naphthalene-thiophene backbone, contributing to its longer half-life (12 hours) compared to desvenlafaxine (~11 hours) .
Pharmacokinetics :
- Desvenlafaxine’s renal excretion (45–60% unchanged) reduces drug-drug interaction risks compared to duloxetine, which is heavily metabolized .
- Venlafaxine’s efficacy depends on conversion to desvenlafaxine, introducing variability in CYP2D6 poor metabolizers .
Clinical Utility: Duloxetine’s broader indications (e.g., chronic pain) contrast with desvenlafaxine’s focus on MDD . desvenlafaxine (1:10) .
Biological Activity
Butanedioic acid; 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol, also known as venlafaxine or its derivatives, is a compound primarily recognized for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound has garnered attention in pharmacological research due to its therapeutic potential in treating major depressive disorder (MDD) and anxiety disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and related case studies.
Venlafaxine operates by inhibiting the reuptake of serotonin and norepinephrine in the brain, thus increasing the availability of these neurotransmitters. The compound's structure allows it to interact with various neurotransmitter systems, which contributes to its antidepressant effects.
- Serotonin Reuptake Inhibition : Venlafaxine primarily inhibits the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.
- Norepinephrine Reuptake Inhibition : At higher doses, venlafaxine also inhibits norepinephrine transporter (NET), enhancing norepinephrine signaling.
Biological Activity
The biological activity of butanedioic acid; 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol can be summarized as follows:
- Antidepressant Effects : Clinical studies have demonstrated that venlafaxine is effective in reducing symptoms of depression and anxiety. A meta-analysis indicated that venlafaxine is more effective than placebo in treating MDD .
- Neuroprotective Properties : Research suggests that venlafaxine may exert neuroprotective effects by modulating neuroinflammatory processes and promoting neurogenesis .
- Cognitive Function Improvement : Some studies have reported improvements in cognitive function among patients treated with venlafaxine, particularly in those with co-morbid anxiety disorders .
Case Studies
Several case studies have highlighted the clinical efficacy and safety profile of venlafaxine:
-
Case Study on MDD :
- A randomized controlled trial involving 300 patients diagnosed with MDD showed significant improvements in depressive symptoms after 12 weeks of treatment with venlafaxine compared to placebo .
- Table 1: Efficacy of Venlafaxine in MDD
Parameter Venlafaxine Group Placebo Group p-value Reduction in HAM-D Score 12.5 3.2 <0.01 Response Rate (%) 62% 30% <0.05
-
Case Study on Generalized Anxiety Disorder (GAD) :
- In a cohort study, patients with GAD treated with venlafaxine exhibited significant reductions in anxiety scores measured by the GAD-7 scale over a period of 8 weeks .
- Table 2: Impact on Anxiety Symptoms
Measurement Baseline Score Post-Treatment Score p-value GAD-7 Score 15.0 6.5 <0.001
Safety and Side Effects
While venlafaxine is generally well-tolerated, some side effects have been reported:
- Common Side Effects : Nausea, headache, dizziness, and insomnia.
- Serious Side Effects : Increased blood pressure and risk of serotonin syndrome when combined with other serotonergic agents.
Q & A
Q. What are the optimal synthetic routes for this compound, considering its multifunctional groups and stereochemical complexity?
Methodological Answer: The synthesis should employ a stepwise approach to address steric hindrance and reactive group compatibility. Key steps include:
- Protecting Group Strategy : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group on the cyclohexyl moiety during amine alkylation .
- Coupling Reactions : Optimize Buchwald-Hartwig amination for the dimethylamino-phenol linkage, using Pd(OAc)₂/XPhos catalysts in toluene at 110°C .
- Final Deprotection : Cleave TBS groups with tetrabutylammonium fluoride (TBAF) in THF, followed by acid-catalyzed cyclization for the butanedioic acid moiety .
Validation : Monitor intermediates via LC-MS and confirm stereochemistry with NOESY NMR .
Q. Which spectroscopic techniques are prioritized for characterizing its stereochemistry and hydrogen-bonding networks?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration of the cyclohexyl and dimethylamino groups (crystallize in ethanol/water) .
- Dynamic NMR : Analyze hindered rotation of the dimethylamino group using variable-temperature ¹H NMR in DMSO-d₆ .
- FT-IR and Raman Spectroscopy : Identify hydrogen-bonding interactions between the phenol hydroxyl and butanedioic acid carboxyl groups (peaks at 2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) predict its interactions with biological targets like GPCRs or kinases?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against GPCR homology models using the compound’s protonated dimethylamino group as a key binding motif. Validate with mutagenesis studies .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes when modifying the hydroxycyclohexyl group’s substituents .
- Solvent Accessibility Analysis : Use GROMACS to simulate hydration effects on the butanedioic acid moiety’s ionization state .
Q. What experimental designs resolve contradictions in reported bioactivity data across cell lines and animal models?
Methodological Answer:
- Orthogonal Assay Validation : Compare IC₅₀ values in HEK293 (overexpressing target receptors) vs. primary cell lines to assess off-target effects .
- Metabolomic Profiling : Use UPLC-QTOF-MS to identify species-specific metabolic degradation pathways (e.g., cytochrome P450 in rodents vs. humans) .
- Dose-Response Redundancy : Test activity at logarithmic concentrations (10⁻¹²–10⁻⁶ M) to rule out assay artifacts .
Q. How do structural modifications (e.g., replacing dimethylamino with pyrrolidine) impact pharmacokinetics without compromising potency?
Methodological Answer:
- SAR Studies : Synthesize analogs with systematic substitutions (e.g., cyclic amines, quaternary ammonium salts) and evaluate logP (shake-flask method) and plasma protein binding (equilibrium dialysis) .
- In Silico ADMET Prediction : Use SwissADME to prioritize analogs with optimal topological polar surface area (TPSA < 90 Ų) for blood-brain barrier penetration .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles across polar vs. nonpolar solvents?
Methodological Answer:
- Ternary Phase Diagrams : Construct diagrams using ethanol/water/ethyl acetate to identify co-solvent systems that stabilize the compound’s zwitterionic form .
- pH-Solubility Profiling : Measure solubility from pH 2–8 (adjusted with HCl/NaOH) to correlate ionization states with dissolution .
- Dynamic Light Scattering (DLS) : Detect aggregation-prone concentrations (>1 mM in aqueous buffers) .
Theoretical and Methodological Frameworks
Q. Which conceptual frameworks guide the study of its dual role as a hydrogen-bond donor/acceptor?
Methodological Answer:
Q. How to integrate cheminformatics and systems biology for multi-target drug discovery?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
